molecular formula C28H30Cl2N8O5S B5741411 N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE

N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE

Cat. No.: B5741411
M. Wt: 661.6 g/mol
InChI Key: JDOQCTSZVJSBGA-XAZZYMPDSA-N
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Description

N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including phenyl, methoxy, triazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the phenylhydrazone intermediate.
  • Introduction of the triazole moiety through cyclization reactions.
  • Functionalization of the phenyl ring with methoxy and dichlorophenoxy groups.
  • Final coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazide derivatives, triazole-containing molecules, and phenylhydrazones. Examples include:

  • N-(4-Methoxyphenyl)hydrazinecarboxamide
  • 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazole
  • 3,5-Dimethyl-4-nitro-1H-pyrazole derivatives

Uniqueness

The uniqueness of N-((E)-1-{3-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-[3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-2-[[5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30Cl2N8O5S/c1-5-36-25(10-11-37-18(3)27(38(40)41)17(2)35-37)32-34-28(36)44-16-26(39)33-31-14-19-6-8-23(42-4)20(12-19)15-43-24-9-7-21(29)13-22(24)30/h6-9,12-14H,5,10-11,15-16H2,1-4H3,(H,33,39)/b31-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOQCTSZVJSBGA-XAZZYMPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Cl)CCN4C(=C(C(=N4)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Cl)CCN4C(=C(C(=N4)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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